molecular formula C22H29ClN2O4 B315855 N-tert-butyl-2-(2-chloro-6-ethoxy-4-{[(4-methoxyphenyl)amino]methyl}phenoxy)acetamide

N-tert-butyl-2-(2-chloro-6-ethoxy-4-{[(4-methoxyphenyl)amino]methyl}phenoxy)acetamide

Cat. No.: B315855
M. Wt: 420.9 g/mol
InChI Key: QQDFSZHKYZEPCX-UHFFFAOYSA-N
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Description

N-tert-butyl-2-(2-chloro-6-ethoxy-4-{[(4-methoxyphenyl)amino]methyl}phenoxy)acetamide: is a complex organic compound with a unique structure that includes various functional groups such as tert-butyl, chloro, ethoxy, methoxyanilino, and phenoxy

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-(2-chloro-6-ethoxy-4-{[(4-methoxyphenyl)amino]methyl}phenoxy)acetamide typically involves multiple steps, each requiring specific reagents and conditions. The process may start with the preparation of intermediate compounds, followed by their sequential reactions to form the final product. Common synthetic routes include:

    Formation of Intermediate Compounds: The initial steps often involve the preparation of intermediate compounds such as 2-chloro-6-ethoxy-4-[(4-methoxyanilino)methyl]phenol.

    Acylation Reaction: The intermediate compounds undergo acylation reactions with tert-butyl acetamide under controlled conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Processing: Utilizing batch reactors for controlled synthesis.

    Continuous Flow Processing: Employing continuous flow reactors for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-(2-chloro-6-ethoxy-4-{[(4-methoxyphenyl)amino]methyl}phenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-tert-butyl-2-(2-chloro-6-ethoxy-4-{[(4-methoxyphenyl)amino]methyl}phenoxy)acetamide has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-(2-chloro-6-ethoxy-4-{[(4-methoxyphenyl)amino]methyl}phenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity and signaling pathways.

    Altering Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-butyl-2-(2-chloro-6-ethoxy-4-{[(4-methoxyphenyl)amino]methyl}phenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H29ClN2O4

Molecular Weight

420.9 g/mol

IUPAC Name

N-tert-butyl-2-[2-chloro-6-ethoxy-4-[(4-methoxyanilino)methyl]phenoxy]acetamide

InChI

InChI=1S/C22H29ClN2O4/c1-6-28-19-12-15(13-24-16-7-9-17(27-5)10-8-16)11-18(23)21(19)29-14-20(26)25-22(2,3)4/h7-12,24H,6,13-14H2,1-5H3,(H,25,26)

InChI Key

QQDFSZHKYZEPCX-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=CC(=C1)CNC2=CC=C(C=C2)OC)Cl)OCC(=O)NC(C)(C)C

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNC2=CC=C(C=C2)OC)Cl)OCC(=O)NC(C)(C)C

Origin of Product

United States

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